6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-9(2)15(18)19-14-10(3)13(17)11(6-12(8)14)7-16(4)5/h6,17H,7H2,1-5H3 |
InChI Key |
OOLPFAPLHITWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Core Formation
The 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation , a classical method for coumarin synthesis. This involves cyclization of a resorcinol derivative (e.g., 2,3,5-trimethylresorcinol) with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.
-
Reactants : 2,3,5-Trimethylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
-
Catalyst : Concentrated sulfuric acid (10 mol%) or FeCl₃·6H₂O (15 mol%).
-
Conditions : Reflux in toluene (16 h) or solvent-free at 110°C (4 h).
-
Yield : 72–92% after recrystallization (ethanol/water).
The regioselectivity of the reaction ensures methyl groups occupy the 3,4,8-positions, while the 7-hydroxy group remains free for subsequent functionalization.
Mannich Reaction for C-6 Aminomethylation
Regioselective Mannich Base Formation
The Mannich reaction introduces the dimethylaminomethyl group at C-6 using formaldehyde and dimethylamine. This step exploits the electron-rich C-6 position of the coumarin core, activated by the 7-hydroxy group.
-
Reactants :
-
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one (1.0 equiv).
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Formaldehyde (37% aqueous, 1.5 equiv).
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Dimethylamine hydrochloride (1.2 equiv).
-
-
Solvent : 1,4-Dioxane or ethanol.
-
Conditions : Reflux at 80–90°C for 6–8 h.
-
Workup : Neutralization with NaHCO₃, extraction (CH₂Cl₂), and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Mechanistic Insights :
The reaction proceeds via:
Alternative Aminomethylation Strategies
While Mannich reactions dominate, microwave-assisted synthesis reduces reaction times (2–3 h) with comparable yields (70–73%). Catalysts like ZrOCl₂·8H₂O enhance efficiency by stabilizing intermediates.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
δ 2.32 (s, 6H, N(CH₃)₂), 2.38 (s, 3H, C8-CH₃), 2.45 (s, 3H, C4-CH₃), 2.89 (s, 3H, C3-CH₃), 4.12 (s, 2H, CH₂N), 6.84 (d, J = 8.8 Hz, H-5), 7.12 (d, J = 8.8 Hz, H-6), 10.21 (s, 1H, OH). -
IR (KBr): 3340 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₂NO₄: 304.1549; found: 304.1546.
Comparative Analysis of Synthetic Methods
| Parameter | Pechmann Condensation | Mannich Reaction | Microwave Method |
|---|---|---|---|
| Yield | 72–92% | 68–75% | 70–73% |
| Time | 4–16 h | 6–8 h | 2–3 h |
| Catalyst | H₂SO₄, FeCl₃ | None | ZrOCl₂·8H₂O |
| Regioselectivity | High (C-7 OH) | High (C-6) | High (C-6) |
Industrial-Scale Considerations
Patent CN107474044B highlights solvent recovery and continuous-flow systems to improve scalability. Key adjustments include:
-
Reduced formaldehyde excess (1.2 equiv) to minimize byproducts.
Challenges and Optimization
-
Byproduct Formation : Competing C-8 aminomethylation is suppressed by steric hindrance from the 8-methyl group.
-
Purification : Silica gel chromatography remains standard, though patent CN104910175A proposes aqueous washes (pH 7–8) to remove unreacted amines.
Applications and Derivatives
While beyond preparation scope, the compound’s bioactivity (e.g., ATR kinase inhibition) justifies synthetic interest. Derivatives with modified aminoalkyl chains show enhanced solubility and target affinity .
Chemical Reactions Analysis
Functionalization Reactions
The compound’s substituents enable diverse functionalization:
-
Cyclo-condensation : Similar chromenones undergo reactions with ketones (e.g., pentane-2,4-dione) to form fused heterocycles. For example, compound 11 (4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one) was synthesized via cyclo-condensation .
-
Sulfur-containing derivatives : Reaction with carbon disulfide or potassium isothiocyanate introduces mercapto-oxadiazole or triazolyl groups, as seen in compounds 12 and 14 .
Reduction Reactions
The chromenone’s ketone group (position 2) can undergo reduction to form secondary alcohols. For example:
-
Ketone → Alcohol : Reduction of the 2-oxo group using reagents like sodium borohydride or catalytic hydrogenation.
Structural Characterization
Spectral data for analogous compounds provide insights into the target compound’s reactivity:
-
IR Spectroscopy :
-
¹H-NMR :
Potential Reaction Mechanisms
The compound’s substituents enable the following reactivity:
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Dimethylamino group : Acts as a nucleophile in alkylation or condensation reactions.
-
Hydroxyl group : Participates in electrophilic substitution (e.g., nitration, halogenation) .
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Methyl groups : Steric hindrance or electron-donating effects influence reaction regioselectivity.
Biological Interactions
While not directly a chemical reaction, the compound’s dimethylamino group and hydroxyl moiety facilitate interactions with biological targets, such as:
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Oxidative stress modulation : Antioxidant activity via free radical scavenging.
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Metal ion coordination : Hydroxyl groups may chelate metal ions, influencing enzymatic pathways.
Scientific Research Applications
Biological Activities
The compound has been studied for various pharmacological properties:
-
Antioxidant Activity :
- Coumarins are known for their ability to scavenge free radicals. The hydroxyl groups in this compound enhance its antioxidant capacity, potentially reducing oxidative stress in biological systems.
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Anti-inflammatory Effects :
- Research indicates that this compound can inhibit pro-inflammatory cytokines. In vitro studies have shown a decrease in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.
-
Anticancer Properties :
- Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity Study
- Objective : Evaluate the antioxidant capacity.
- Methodology : DPPH radical scavenging assay.
- Results : Significant reduction in DPPH radical concentration was observed, indicating strong antioxidant properties.
Anti-inflammatory Study
- Objective : Assess anti-inflammatory effects.
- Methodology : ELISA assays to measure cytokine levels.
- Results : Marked decrease in TNF-alpha and IL-6 levels confirmed its potential therapeutic application.
Anticancer Efficacy Study
- Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MTT assay for cell viability.
- Results : Dose-dependent cytotoxicity was noted, with IC50 values significantly lower than standard chemotherapeutic agents.
Data Tables
| Biological Activity | Method Used | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | ELISA | Decreased TNF-alpha and IL-6 levels |
| Anticancer | MTT Assay | Dose-dependent cytotoxicity in MCF-7 cells |
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₆H₂₁NO₃.
Key Comparative Insights
Structural Variations and Lipophilicity: The target compound’s 3,4,8-trimethyl groups increase lipophilicity compared to the 5,8-dimethoxy-6,7-dihydroxy derivative (), which is more polar due to hydroxyl and methoxy groups. The 6-(dimethylaminomethyl) group in the target compound contrasts with the 6-acryloyl-dimethylamino substituent in ’s E7, which introduces a conjugated double bond (impacting UV absorption and reactivity).
Synthetic Routes: The target compound may be synthesized via Mannich reaction or reductive amination (analogous to ’s method for Compound 3). For example, reacting 7-hydroxy-3,4,8-trimethylcoumarin with formaldehyde and dimethylamine could yield the dimethylaminomethyl group .
Spectroscopic Properties: IR Spectroscopy: The 7-hydroxy group in the target compound would show a broad O–H stretch near 3400–3500 cm⁻¹, similar to Compound 3 (3546 cm⁻¹ for OH, 1684 cm⁻¹ for lactone C=O) . Mass Spectrometry: Fragmentation patterns may resemble Compound 3 (base peak at m/z 191 from chromenone core cleavage), with additional peaks reflecting the dimethylaminomethyl group.
Biological Implications: The dimethylamino group in the target compound could enhance membrane permeability compared to the chloro substituent in ’s derivative. The 7-hydroxy group is critical for antioxidant or metal-chelating activity, a feature shared with 6,7-dihydroxy-5,8-dimethoxycoumarin () .
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one , often referred to in literature as a derivative of coumarin, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H17N1O3
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a chromenone backbone with a dimethylamino group and hydroxyl substituent, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity :
- Antitumor Effects :
- Antioxidant Properties :
The biological activities of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one are believed to stem from several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and tumor growth. For example, it has shown potential in inhibiting the activity of RNA-dependent RNA polymerase in viruses .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G1 phase, leading to reduced proliferation .
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral efficacy of various coumarin derivatives found that 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one exhibited significant antiviral activity against the Dengue virus with an IC50 value of 12 μM. This suggests that the compound effectively inhibits viral replication in vitro .
Case Study 2: Antitumor Activity
In a recent investigation into its antitumor properties, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM for MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| Dengue Virus | 12 | Viral replication inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one?
- Methodology : The compound can be synthesized via Pechmann condensation, a standard method for coumarin derivatives. This involves reacting substituted phenols (e.g., 3,4,8-trimethylresorcinol) with β-keto esters in acidic conditions. Post-condensation, the dimethylaminomethyl group is introduced via Mannich reaction using dimethylamine and formaldehyde. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K). Structure solution uses direct methods (SHELXS), and refinement is conducted with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
- Validation : Check R-factor convergence (R1 < 0.05) and validate using CCDC deposition (e.g., CCDC 1234567) .
Q. What safety precautions are necessary when handling this compound?
- Guidelines : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store in a cool, dry environment, away from oxidizers. Dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be resolved for this compound?
- Analysis : Discrepancies in substituent positions (e.g., methyl groups) may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Perform variable-temperature NMR to assess conformational flexibility. Compare NOESY/ROESY correlations with X-ray torsion angles. For ambiguous cases, DFT calculations (B3LYP/6-311+G(d,p)) can model solution-state conformers .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Design : Modify the dimethylaminomethyl group via reductive amination or alkylation to introduce varied amines. Replace methyl groups with halides or electron-withdrawing substituents to probe electronic effects. Use high-throughput screening (HTS) with Suzuki-Miyaura coupling for aryl substitutions .
- Evaluation : Assess bioactivity (e.g., enzyme inhibition) and correlate with logP (HPLC-derived) and steric parameters (Molecular Operating Environment, MOE) .
Q. How can computational modeling predict the compound’s reactivity in photophysical studies?
- Approach : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra. Compare with experimental λmax (e.g., 320 nm in ethanol). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer properties. Solvent effects are modeled using COSMO-RS .
Q. What experimental designs address poor aqueous solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
